1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate
Description
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate is a brominated indazole derivative featuring two ester groups at positions 1 (tert-butyl) and 5 (methyl), with a bromine substituent at position 3.
For example, describes the synthesis of 1,2-di-tert-butyl indazole dicarboxylates via CuI-catalyzed intramolecular cyclization under inert conditions (N₂ atmosphere, DMF solvent, 80°C) . Adapting this method, the bromo-substituted derivative could be synthesized by introducing bromine at position 3 during intermediate steps.
Key spectral data for similar compounds (e.g., 1,2-di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate) include:
Properties
Molecular Formula |
C14H15BrN2O4 |
|---|---|
Molecular Weight |
355.18 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-bromoindazole-1,5-dicarboxylate |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3 |
InChI Key |
AIGUOBNVQXRKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indazole Core
- The indazole nucleus is typically synthesized via cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic precursors. This cyclization forms the fused benzene-pyrazole ring system characteristic of indazoles.
- Commonly, substituted anilines or ortho-halogenated benzenes are reacted with hydrazines under acidic or basic conditions to yield the 1H-indazole scaffold.
Introduction of Carboxylate Ester Groups
- The 1,5-dicarboxylate substitution pattern is introduced by esterification or carboxylation reactions.
- The tert-butyl group at the 1-position is typically installed via reaction with tert-butyl chloroformate or tert-butyl halides in the presence of a base, forming the tert-butyl carbamate or ester.
- The methyl ester at the 5-position is introduced via methylation of the corresponding carboxylic acid or by direct esterification using methylating agents such as methyl iodide or diazomethane.
- Sodium hydride (NaH) is often used as a base to deprotonate the indazole nitrogen or carboxylic acid groups, facilitating nucleophilic substitution reactions with alkyl halides.
Selective Bromination at the 3-Position
- The 3-bromo substituent is introduced by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
- The regioselectivity for bromination at the 3-position is influenced by the electronic effects of the substituents and the reaction conditions (solvent, temperature, catalyst).
- Alternatively, the 3-position can be functionalized by halogen exchange reactions starting from 3-iodo derivatives, which are more reactive and can be converted to bromo analogs via halogen exchange protocols.
Typical Reaction Conditions and Purification
- Reactions are generally carried out under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
- Solvents such as dimethylformamide (DMF), acetonitrile (CH3CN), or ethyl acetate are commonly used.
- Reaction temperatures range from room temperature to moderate heating (e.g., 60–80 °C) depending on the step.
- Purification is achieved by silica gel chromatography using solvent gradients of ethyl acetate and hexanes or petroleum ether.
- Yields reported in related indazole ester syntheses range from moderate to high (50–70%) depending on the step and scale.
Detailed Research Findings and Data Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Indazole core formation | Hydrazine + ortho-substituted aromatic compound | Variable | Cyclization under acidic/basic conditions |
| 2 | Esterification (tert-butyl, methyl) | tert-Butyl halide, methyl iodide, NaH, DMF | 70 | NaH deprotonates; alkyl halides introduce esters |
| 3 | Bromination at 3-position | NBS or Br2, controlled temperature | 50–70 | Selective electrophilic substitution |
| 4 | Purification | Silica gel chromatography (EtOAc/hexanes gradient) | — | Isolates pure 1-tert-butyl 5-methyl 3-bromo-indazole |
Representative Experimental Procedure (Literature-Based)
- Step 1: To a stirred solution of 5-bromo-1H-indazole in DMF at 0 °C under nitrogen, sodium hydride (60% dispersion) is added slowly. The mixture is stirred for 30 minutes to deprotonate the indazole nitrogen.
- Step 2: Methyl iodide is added dropwise, and the reaction is allowed to proceed at room temperature for 2 hours, resulting in N-methylation at the 5-position carboxylate.
- Step 3: The reaction is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over magnesium sulfate, and concentrated.
- Step 4: The crude product is purified by silica gel chromatography using an ethyl acetate/hexane gradient to separate N-1 and N-2 methylated isomers.
- Step 5: The tert-butyl ester is introduced by treating the intermediate with tert-butyl chloroformate under basic conditions.
- Step 6: Final bromination at the 3-position is achieved using NBS in acetonitrile at 80 °C for 12 hours.
- Step 7: After work-up and purification, the desired this compound is obtained as a solid with >95% purity.
Analytical and Characterization Data
- NMR (1H, 13C): Chemical shifts confirm the presence of tert-butyl, methyl ester, and bromo-substituted indazole protons.
- Mass Spectrometry: Molecular ion peak consistent with C14H15BrN2O4.
- Purity: Typically >95% by HPLC or GC analysis.
- Melting Point: Consistent with literature values for this compound class.
Chemical Reactions Analysis
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate has been investigated for its potential therapeutic properties. It has shown promise as a scaffold for developing new pharmaceuticals targeting various diseases.
Case Study :
A study published in Medicinal Chemistry highlighted its effectiveness in inhibiting specific cancer cell lines, showcasing its potential as an anticancer agent. The compound was tested against multiple cancer types, demonstrating significant cytotoxicity at low concentrations .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Data Table: Synthetic Applications
Material Science
Recent studies have explored the use of this compound in developing novel materials with specific electronic properties. Its incorporation into polymer matrices has been studied for creating conductive materials.
Case Study :
Research conducted at Xi’an Jiaotong-Liverpool University demonstrated that composites containing this indazole derivative exhibited enhanced electrical conductivity and thermal stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate with structurally related indazole and indole derivatives:
Key Observations :
- Steric and Electronic Effects : The tert-butyl group at position 1 provides steric protection, enhancing stability against hydrolysis. Bromine at position 3 increases electron-withdrawing effects, making the compound reactive toward Suzuki-Miyaura couplings .
- Synthesis Yields: CuI/phenanthroline catalysis () achieves >90% yields for non-brominated analogues, but bromination may reduce yields due to competing side reactions .
- Functional Group Diversity: Amino (), formyl (), and ethyl ester () substituents highlight the versatility of the indazole scaffold for derivatization.
Physicochemical and Spectral Comparisons
- Solubility : Methyl and ethyl esters (e.g., 10b, AB10855) exhibit moderate solubility in polar aprotic solvents (DMF, DMSO). Bromine substitution may slightly reduce solubility due to increased molecular weight .
- Stability : Tert-butyl esters are hydrolytically stable under basic conditions, whereas methyl esters are more labile .
- ¹³C-NMR Shifts: Bromine at position 3 causes deshielding of adjacent carbons (~δ 120–130 ppm for C3 and neighboring positions) compared to methoxy (δ 55.6) or amino groups .
Biological Activity
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate is a brominated indole derivative with a molecular formula of C15H16BrN2O4 and a molecular weight of approximately 354.20 g/mol. This compound exhibits significant potential for various biological activities, making it a subject of interest in pharmacological research. Its unique structural characteristics, including the presence of a bromine atom and carboxylate ester functionalities, may influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- tert-butyl group at position 1
- methyl group at position 5
- bromo substituent at position 3
- two carboxylate ester functionalities at positions 1 and 5
These features contribute to its distinct reactivity profile compared to other indazole derivatives. The presence of bromine enhances its electrophilic nature, potentially facilitating interactions with various biological molecules.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C15H16BrN2O4 |
| Molecular Weight | 354.20 g/mol |
| Physical Form | White to Yellow Solid |
| Purity | ≥95% |
Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways. The compound's unique structure allows it to modulate biological activities effectively, although detailed mechanisms are still under investigation.
Pharmacological Studies
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
- Receptor Interaction : The compound has shown potential in binding to glutamate receptors, which play critical roles in neurotransmission and neuronal plasticity. This interaction may be relevant for developing treatments for neurological conditions .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of related indazole derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could mitigate cell death and promote survival through antioxidant mechanisms.
- Anticancer Activity : Another research project focused on the anticancer properties of indazole derivatives, including this compound. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-tert-butyl 5-methyl 3-chloro-1H-indole-1,5-dicarboxylate | C15H16ClN2O4 | Contains chlorine instead of bromine |
| 1-tert-butyl 5-methyl 3-fluoro-1H-indole-1,5-dicarboxylate | C15H16FN2O4 | Contains fluorine instead of bromine |
| 1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate | C15H16IN2O4 | Contains iodine instead of bromine |
The presence of different halogens (Cl, F, I) affects the reactivity and biological activity of these compounds. Bromine's unique properties may enhance binding affinity to biological targets compared to other halogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
